N-(4-chlorophenyl)hydrazinecarbothioamide
Description
Overview of Thiosemicarbazides and Hydrazinecarbothioamides in Medicinal Chemistry
Thiosemicarbazides, also known as hydrazinecarbothioamides, are a class of organic compounds characterized by the presence of a thiourea (B124793) group linked to a hydrazine (B178648) moiety. researchgate.netresearchgate.net This unique structural arrangement imparts a diverse range of chemical and biological properties, making them valuable building blocks in the synthesis of various heterocyclic compounds and as pharmacologically active agents themselves.
The journey of thiosemicarbazide (B42300) derivatives in drug discovery has a rich history. Early investigations in the mid-20th century revealed their potential as antitubercular agents. This initial breakthrough paved the way for extensive research into their broader biological activities. Over the decades, scientists have synthesized and screened a vast library of thiosemicarbazide derivatives, uncovering their potential as antiviral, antifungal, antibacterial, and anticancer agents. asianpubs.orgirjmets.com The versatility of the thiosemicarbazide scaffold allows for facile structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
The core structure of a hydrazinecarbothioamide consists of a hydrazine group (-NH-NH2) attached to a thiocarbonyl group (-C=S). This scaffold possesses several key features that contribute to its biological activity. The presence of nitrogen and sulfur atoms allows for the formation of stable complexes with various metal ions, which is believed to be a crucial aspect of their mechanism of action in some cases. semanticscholar.org Furthermore, the hydrogen atoms on the nitrogen atoms can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.
The general structure of a hydrazinecarbothioamide can be represented as: R1R2N-NH-C(=S)-NR3R4
Where R1, R2, R3, and R4 can be hydrogen atoms or various organic substituents. The diversity of these substituents allows for the creation of a wide array of derivatives with distinct biological profiles.
The 4-chlorophenyl group is a common substituent in many biologically active compounds. The presence of a chlorine atom on the phenyl ring can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, electronic character, and metabolic stability. researchgate.net Increased lipophilicity can enhance a compound's ability to cross cell membranes, while the electron-withdrawing nature of the chlorine atom can modulate the reactivity of the molecule and its interactions with biological targets. In the context of N-(4-chlorophenyl)hydrazinecarbothioamide, the 4-chlorophenyl moiety is thought to play a crucial role in its observed biological activities.
Current Research Landscape of this compound
Recent years have witnessed a growing interest in this compound and its derivatives, with numerous studies exploring their synthesis and biological potential.
While often synthesized as part of a larger library of compounds for screening purposes, this compound has been identified in several studies as a promising lead compound. Its derivatives have shown notable activity in various biological assays, highlighting the importance of this core structure. For instance, a study on novel thiosemicarbazide derivatives identified a compound containing the this compound scaffold as having significant antibacterial activity. researchgate.net Another study focusing on anticancer agents also reported promising results for derivatives of this compound.
| Derivative Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Thiazole derivatives | Antimicrobial | Showed promising activity against various bacterial strains. | researchgate.net |
| Pyrazoline derivatives | Anticancer | Exhibited cytotoxic effects against certain cancer cell lines. | researchgate.net |
| Triazole derivatives | Enzyme Inhibition | Demonstrated inhibitory activity against specific enzymes. | researchgate.net |
Current research on this compound and its analogs is concentrated in several key areas:
Anticancer Drug Development: A significant portion of the research is focused on exploring the anticancer potential of these compounds. Studies have investigated their efficacy against various cancer cell lines, with some derivatives showing promising IC50 values. The mechanism of action is also an area of active investigation, with some evidence pointing towards the induction of apoptosis and inhibition of key enzymes involved in cancer progression. mdpi.com
Antimicrobial Agents: The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. This compound derivatives have demonstrated activity against a range of bacteria and fungi, making them attractive candidates for further development. researchgate.netijpbs.com
Enzyme Inhibition: The ability of thiosemicarbazides to chelate metal ions and interact with active sites of enzymes makes them interesting candidates for enzyme inhibitors. Research is ongoing to explore the inhibitory effects of this compound derivatives on various enzymes implicated in disease. nih.gov
| Research Area | Key Findings | Reported Data (Example) |
|---|---|---|
| Anticancer Activity | Derivatives show cytotoxicity against various cancer cell lines. | IC50 values in the low micromolar range have been reported for some derivatives against cell lines like HepG2 and MCF-7. researchgate.netmdpi.com |
| Antimicrobial Activity | Activity against both Gram-positive and Gram-negative bacteria has been observed. | Minimum Inhibitory Concentration (MIC) values have been determined for various derivatives against strains such as S. aureus and E. coli. researchgate.net |
| Enzyme Inhibition | Inhibition of enzymes like tyrosinase and alkaline phosphatase has been explored. | Inhibition constants (Ki) and IC50 values have been reported for certain enzyme-inhibitor interactions. researchgate.netnih.gov |
Rationale for In-Depth Academic Investigation
The intensified academic scrutiny of this compound and its analogs is not unfounded. It is driven by a clear need to address existing knowledge gaps and the tantalizing prospect of discovering novel therapeutic agents and advanced materials.
Addressing Gaps in Existing Knowledge
While the broader class of thiosemicarbazides has been the subject of extensive research, specific knowledge regarding this compound remains somewhat fragmented. Much of the existing literature focuses on the synthesis and general biological screening of its derivatives, often leaving a void in the comprehensive understanding of their structure-activity relationships (SAR). researchgate.netasianpubs.org For instance, while many derivatives have been synthesized, a systematic exploration of how different substituents on the phenyl ring and the hydrazinecarbothioamide core influence biological activity is not always thoroughly elucidated.
Furthermore, the mechanisms of action for many of its observed biological effects are not fully understood. While studies suggest that thiosemicarbazides may exert their antimicrobial effects by inhibiting DNA gyrase and topoisomerase IV, or their anticancer effects through the induction of apoptosis, the specific molecular targets and pathways for this compound derivatives often require more detailed investigation. mdpi.com The exploration of its coordination chemistry with various metal ions also presents an area ripe for further research, as the resulting metal complexes can exhibit enhanced and novel biological properties. mdpi.com
Potential for Novel Therapeutic and Material Applications
The structural framework of this compound makes it a promising candidate for the development of new therapeutic agents. The thiosemicarbazide moiety is a well-established pharmacophore known to impart a wide spectrum of biological activities. researchgate.net
Therapeutic Potential:
Extensive research has highlighted the potential of thiosemicarbazide derivatives in several therapeutic areas:
Antimicrobial Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of compounds derived from this compound. nih.govijpbs.com For example, certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The emergence of multidrug-resistant strains of bacteria has made the development of new classes of antimicrobial agents a global health priority, and thiosemicarbazide derivatives represent a promising avenue of research in this regard. mdpi.com
Anticancer Activity: The anticancer potential of thiosemicarbazide derivatives is another area of intense investigation. mdpi.commdpi.com Studies have shown that some of these compounds exhibit significant cytotoxicity against various cancer cell lines. mdpi.com The proposed mechanisms of action often involve the induction of programmed cell death (apoptosis) in cancer cells. mdpi.com The ability to modify the core structure of this compound allows for the fine-tuning of its anticancer properties, potentially leading to the development of more selective and potent chemotherapeutic agents.
Other Therapeutic Activities: Beyond antimicrobial and anticancer effects, thiosemicarbazide derivatives have been explored for a range of other pharmacological activities, including antiviral, anti-inflammatory, and anticonvulsant properties. This broad spectrum of activity underscores the therapeutic potential of this class of compounds.
Material Science Applications:
While the biological applications of this compound have been more extensively studied, its potential in material science is also beginning to be recognized. The presence of nitrogen and sulfur atoms in the thiosemicarbazide structure makes these compounds excellent ligands for the formation of coordination polymers with various metal ions. mdpi.com These coordination polymers can possess interesting structural, magnetic, and optical properties, making them suitable for applications in areas such as catalysis, sensing, and as advanced materials with unique electronic properties. The ability of the thiosemicarbazide moiety to form stable complexes with a wide range of transition metals opens up possibilities for the design and synthesis of novel materials with tailored functionalities.
The following interactive data tables summarize some of the reported biological activities of this compound derivatives:
| Compound Derivative | Target Organism/Cell Line | Observed Activity | Reference |
| 2-{[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl}-N-arylhydrazinecarbothioamides | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | Antibacterial and antifungal activity | nih.gov |
| 4-alkyl/aryl-5-{[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}-3H-1,2,4-triazole-3-thiones | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | High antibacterial and antifungal activity | nih.gov |
| 2-alkyl/arylamino-5-{[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}-1,3,4-thiadiazoles | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | High antibacterial and antifungal activity | nih.gov |
| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Klebsiella pneumonia, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumonia, Proteus vulgaris | High degree of inhibition | ijpbs.com |
| Compound Derivative | Cancer Cell Line | Observed Activity | Reference |
| Thiosemicarbazone derivatives | A549 (Lung Cancer) | Inhibition of cancer cell proliferation and induction of apoptosis | mdpi.com |
| Thiosemicarbazone derivatives | HeLa (Cervical Cancer) | Inhibition of cancer cell proliferation and induction of apoptosis | mdpi.com |
| Copper(II) complexes of N4-methoxyphenyl-thiosemicarbazones | HeLa, RD, BxPC-3 | Selective antiproliferative activity | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(4-chlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTWJLUVFRTLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351690 | |
| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22814-92-2 | |
| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22814-92-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of N 4 Chlorophenyl Hydrazinecarbothioamide
Classical Synthetic Routes
Traditional methods for synthesizing thiosemicarbazide (B42300) derivatives have been well-established, providing reliable and high-yield pathways. These routes often involve the nucleophilic addition of a hydrazine (B178648) derivative to an isothiocyanate or the condensation of a thiosemicarbazide with a carbonyl compound.
Reaction of Pyridine-4-carbohydrazide (Isoniazid) with p-chlorophenyl Isothiocyanate
A primary classical route for synthesizing N-aryl substituted acylthiosemicarbazides involves the reaction between a carbohydrazide (B1668358) and an aryl isothiocyanate. In a specific example, the antitubercular drug Pyridine-4-carbohydrazide, commonly known as Isoniazid (B1672263), is reacted with p-chlorophenyl isothiocyanate. This reaction yields 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide, a derivative of the target compound, through the nucleophilic attack of the terminal nitrogen of the isoniazid's hydrazine group on the electrophilic carbon of the isothiocyanate.
The reaction conditions for the synthesis of thiosemicarbazide derivatives from hydrazides and isothiocyanates are typically straightforward. The reaction is generally carried out in an alcohol solvent, such as methanol (B129727) or absolute ethanol (B145695), which effectively dissolves the reactants.
In a representative procedure, Isoniazid is first dissolved in methanol and brought to reflux for a short period. Subsequently, the p-chlorophenyl isothiocyanate is added to the solution. The reaction mixture is then stirred for an extended period, often between 8 to 10 hours, at room temperature to ensure the completion of the reaction. Progress can be monitored using thin-layer chromatography (TLC). Another common approach involves refluxing the hydrazide and isothiocyanate in absolute ethanol for several hours nih.gov.
Table 1: Typical Reaction Conditions for Isoniazid and p-chlorophenyl Isothiocyanate
| Parameter | Condition |
| Reactant 1 | Pyridine-4-carbohydrazide (Isoniazid) |
| Reactant 2 | p-chlorophenyl isothiocyanate |
| Solvent | Methanol or Absolute Ethanol |
| Temperature | Room Temperature (25 °C) to Reflux |
| Reaction Time | 8-10 hours (at room temp.) or shorter with reflux |
Purification Techniques (e.g., Recrystallization from Ethanol)
Upon completion of the reaction, the resulting solid product is typically isolated by filtration. Purification is essential to remove any unreacted starting materials or by-products. A common and effective method for purifying the crude product is recrystallization. Ethanol is a frequently used solvent for this purpose; the crude solid is dissolved in hot ethanol and allowed to cool slowly, whereupon the purified product crystallizes out. The crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried chemmethod.com. Alternative purification strategies may involve solvent-solvent extraction, for instance, using hexane (B92381) and ethyl acetate, followed by recrystallization from methanol.
Condensation Reactions with Substituted Phenols and Aromatic Aldehydes
The hydrazinecarbothioamide structure is a potent nucleophile, making it an excellent candidate for condensation reactions, particularly with carbonyl compounds like aromatic aldehydes. This reaction forms a thiosemicarbazone, which contains a characteristic azomethine (-N=CH-) linkage. These reactions are among the most fundamental methods for modifying thiosemicarbazides. nih.gov
The synthesis of 2-arylidene-N-(4-chlorophenyl)hydrazinecarbothioamides is achieved by the condensation of N-(4-chlorophenyl)hydrazinecarbothioamide with various substituted aromatic aldehydes. researchgate.net The reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the hydrazine's primary amine group on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.
This method is highly efficient, with detailed studies showing the reaction occurs smoothly in methanol at room temperature over 24 hours. nih.gov A common procedure involves dissolving the thiosemicarbazide and the aromatic aldehyde in absolute ethanol, often with the addition of a catalytic amount of glacial acetic acid to facilitate the dehydration step. researchgate.net
Table 2: Condensation Reaction of this compound with Aromatic Aldehydes
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product Type |
| This compound | Substituted Aromatic Aldehyde | Absolute Ethanol | Glacial Acetic Acid (catalytic) | Thiosemicarbazone |
While condensation with aldehydes is extensively documented, reactions with substituted phenols are less direct and typically proceed via different mechanisms, such as Mannich reactions, which fall outside the scope of simple condensation.
Modern Synthetic Approaches
Contemporary synthetic chemistry places a strong emphasis on sustainability, efficiency, and environmental safety. These principles have led to the development of modern synthetic approaches that minimize waste and energy consumption.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of thiosemicarbazides and their derivatives has gained significant traction. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and increase reaction yields.
One prominent green approach is the use of water as a reaction solvent, replacing volatile organic compounds (VOCs). The synthesis of thiosemicarbazone derivatives has been successfully carried out in aqueous media, offering an environmentally friendly alternative to traditional organic solvents. researchgate.net
Another significant advancement is the development of solvent-free reaction conditions. Solid-state synthesis, often facilitated by techniques such as ball-milling, represents a highly efficient and eco-friendly method. In this technique, the solid reactants are ground together, often quantitatively yielding the desired product without the need for any solvent. This method not only prevents pollution but can also increase reaction yields and reduce the need for complex purification steps.
Table 3: Comparison of Synthetic Approaches
| Approach | Solvent | Conditions | Key Advantages |
| Classical | Organic (e.g., Ethanol, Methanol) | Room Temperature or Reflux | Well-established, reliable |
| Green (Aqueous) | Water | Reflux | Environmentally benign, avoids VOCs |
| Green (Solid-State) | None | Room Temperature Ball-Milling | Solvent-free, high yield, minimal waste |
Catalytic Methods and Their Influence on Yield and Selectivity
The synthesis of N-aryl hydrazinecarbothioamides, including the 4-chloro substituted variant, typically involves the reaction of an aryl isothiocyanate with hydrazine hydrate (B1144303) or the reaction of an arylhydrazine with a source of the thiocarbamoyl group. While many syntheses of the core structure are performed without explicit catalysis, the formation of its derivatives, such as thiosemicarbazones, often employs catalysts to enhance reaction rates and yields.
Acid catalysts, such as glacial acetic acid, are frequently used to promote the condensation reaction between this compound and various aldehydes or ketones. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen atom of the hydrazine moiety. This catalytic approach is crucial for achieving high yields and purity in the synthesis of thiosemicarbazone derivatives. For instance, the synthesis of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides proceeds efficiently in the presence of a catalytic amount of glacial acetic acid. A similar methodology is applicable for the 4-chloro isomer.
In the synthesis of heterocyclic derivatives like 1,3,4-thiadiazoles from thiosemicarbazones, catalysts such as ferric chloride (FeCl3) can be employed for oxidative cyclization, leading to high yields of the desired heterocyclic products. jocpr.com
Derivative Synthesis and Structural Modifications
The this compound scaffold is a valuable building block for creating more complex molecules through various structural modifications.
The inherent reactivity of the thiosemicarbazide backbone makes it an excellent precursor for the synthesis of five-membered aromatic heterocycles containing nitrogen and sulfur.
1,3,4-Thiadiazoles: A primary route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of N-acylthiosemicarbazides. bu.edu.eg this compound can be acylated and then cyclized, typically under acidic conditions. Strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride are commonly used to facilitate the intramolecular cyclization and dehydration, leading to the formation of the thiadiazole ring. bu.edu.egsbq.org.br Another prominent method is the oxidative cyclization of thiosemicarbazones derived from the parent compound. jocpr.com For example, 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been synthesized, demonstrating the utility of this scaffold in generating substituted thiadiazoles. jocpr.com
Table 1: Examples of Reagents for 1,3,4-Thiadiazole Synthesis
| Starting Material | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| N-Aryl Thiosemicarbazide | Carboxylic Acids / H₂SO₄ | 2-Arylamino-5-substituted-1,3,4-thiadiazole | jocpr.com |
| N-Aryl Thiosemicarbazide | Monochloroacetyl chloride | Cyclized Chloromethyl-1,3,4-thiadiazole | jocpr.com |
| Thiosemicarbazone | Ferric Chloride (FeCl₃) | 2-Amino-5-aryl-1,3,4-thiadiazole | jocpr.com |
| Thiosemicarbazide | Carboxylic Acids / Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole | nih.govencyclopedia.pub |
1,2,4-Triazoles: The synthesis of 4H-1,2,4-triazole-3-thiols is a common transformation for 1,4-disubstituted thiosemicarbazides. mdpi.com The cyclization of compounds like 1-acyl-4-(4-chlorophenyl)thiosemicarbazide can be achieved by heating in an alkaline medium, such as aqueous sodium hydroxide, followed by acidification. nih.gov This process involves an intramolecular cyclization with the elimination of a water molecule to form the stable triazole ring. For instance, 1-(2-furoyl)-4-(4-chlorophenyl)thiosemicarbazide has been successfully cyclized to yield 4-(4-Chlorophenyl-)-5-Furan-2-yl)-4H-1,2,4-triazole-3-thiol with a yield of 72%. mdpi.com
Table 2: Synthesis of 4-(4-Chlorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol
| Precursor (1-Acyl-4-(4-chlorophenyl)thiosemicarbazide) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 73 | 187-188 | mdpi.com |
| 4-(4-Chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 72 | 264-265 | mdpi.com |
The hydrazinecarbothioamide core can be further functionalized by introducing substituted phenyl or cyclohexyl groups. These derivatives are typically synthesized by reacting an appropriate acid hydrazide with a substituted phenyl or cyclohexyl isothiocyanate. For example, a series of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives were synthesized by reacting isoniazid (pyridine-4-carbohydrazide) with various substituted isothiocyanates, including 4-chlorophenyl isothiocyanate. nih.govmdpi.com This single-step reaction, usually conducted in ethanol, provides a straightforward route to a library of N-substituted compounds. mdpi.comresearchgate.net The introduction of different aryl or cyclohexyl moieties allows for the fine-tuning of the molecule's properties.
Table 3: Examples of Synthesized N-Substituted Hydrazinecarbothioamide Derivatives
| Derivative Name | Starting Materials | Reference |
|---|---|---|
| N-(4-chlorophenyl)-2-(pyridine-4-ylcarbonyl)hydrazinecarbothioamide | Isoniazid + 4-chlorophenyl isothiocyanate | nih.govresearchgate.net |
| N-cyclohexyl-2-(pyridine-4-ylcarbonyl)hydrazinecarbothioamide | Isoniazid + Cyclohexyl isothiocyanate | nih.gov |
| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | 2-(9H-carbazol-9-yl)acetohydrazide + 4-chlorophenyl isothiocyanate | nih.gov |
One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form thiosemicarbazones. This reaction typically occurs by refluxing equimolar amounts of the thiosemicarbazide and the carbonyl compound in a suitable solvent like ethanol or methanol, often with an acid catalyst. irjmets.com This reaction serves as a crucial step not only for synthesizing bioactive thiosemicarbazones but also for preparing intermediates for the synthesis of heterocyclic systems like thiazoles and thiadiazoles. A specific example involves the reaction of this compound with 4-acetyl-N-(4-methoxyphenyl)benzenesulphonamide in heated methanol to produce the corresponding thiosemicarbazone derivative with a 43% yield. google.com
Table 4: Example of Thiosemicarbazone Synthesis
| Reactant A | Reactant B (Carbonyl Compound) | Product | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| This compound | 4-acetyl-N-(4-methoxyphenyl)benzenesulphonamide | N-(4-chlorophenyl)-2-{1-[4-(4-methoxyphenylsulphamoyl)phenyl]ethylidene}hydrazinecarbothioamide | 43 | 227-228 | google.com |
Spectroscopic and Crystallographic Characterization of N 4 Chlorophenyl Hydrazinecarbothioamide
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic techniques are indispensable for confirming the identity and purity of synthesized chemical compounds. Methods such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) offer complementary data that, when combined, allow for an unambiguous characterization of the molecular architecture of N-(4-chlorophenyl)hydrazinecarbothioamide.
FT-IR spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
The high-frequency region of the spectrum is characterized by bands corresponding to N-H stretching vibrations from the hydrazine (B178648) and amide groups. Typically, these appear as sharp peaks in the 3100-3400 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The presence of the thiocarbonyl group (C=S), a key feature of the molecule, is confirmed by a strong absorption band typically found in the 800-1200 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations of the para-substituted chlorophenyl ring give rise to characteristic peaks in the 1450-1600 cm⁻¹ range.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3400 | N-H Stretch | Hydrazine (-NH-NH₂) |
| ~3050 | Aromatic C-H Stretch | C-H (Aromatic Ring) |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1450 - 1550 | N-H Bend | Hydrazine (-NH-NH₂) |
| 1100 - 1300 | C-N Stretch | Aryl-N and N-C=S |
| 800 - 1200 | C=S Stretch | Thioamide (C=S) |
| ~830 | C-H Out-of-Plane Bend | para-substituted Phenyl Ring |
| ~750 | C-Cl Stretch | Aryl-Cl |
Note: The exact positions of the peaks can vary based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the compound. mdpi.com
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-chlorophenyl ring typically appear as a pair of doublets due to the para-substitution pattern, a characteristic AA'BB' system. The protons of the N-H groups in the hydrazinecarbothioamide moiety are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent used and concentration.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.5 - 10.5 | Broad Singlet | -NH- (Hydrazide) |
| ~7.0 - 8.0 | Broad Singlet | -NH₂ (Thioamide) |
| ~7.2 - 7.4 | Doublet | Ar-H (ortho to Cl) |
| ~6.8 - 7.0 | Doublet | Ar-H (meta to Cl) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A key signal in the spectrum of this compound is the one corresponding to the thiocarbonyl carbon (C=S), which is highly deshielded and appears at a characteristic downfield shift, often greater than 180 ppm. researchgate.net The 4-chlorophenyl group will show four distinct signals for its six carbon atoms due to symmetry.
Table 3: ¹³C NMR Spectral Data for this compound nih.gov
| Chemical Shift (δ, ppm) | Assignment |
| > 180 | C=S (Thiocarbonyl) |
| ~140 | C-N (Aromatic) |
| ~130 | C-Cl (Aromatic) |
| ~129 | CH (Aromatic, ortho to Cl) |
| ~115 | CH (Aromatic, meta to Cl) |
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is used to confirm the molecular weight of this compound. In a typical analysis using electrospray ionization (ESI) in positive ion mode, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺. Given the molecular weight of 201.68 g/mol , the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 202. nih.govnih.gov
Table 4: Expected LC-MS Data for this compound
| Ion | Expected m/z (Monoisotopic) |
| [M+H]⁺ | 202.0200 |
| [M+Na]⁺ | 224.0020 |
Note: The presence of chlorine results in a characteristic isotopic pattern, with the [M+2+H]⁺ peak appearing at approximately 32% of the intensity of the [M+H]⁺ peak.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₇H₈ClN₃S. The calculated monoisotopic mass for this formula is 201.0127461 Da. nih.gov An experimental measurement from an HRMS instrument that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition. Electron Ionization (EI) may also be used, which typically causes extensive fragmentation, providing structural information based on the resulting fragment ions. nih.gov
Table 5: HR-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₈ClN₃S |
| Calculated Monoisotopic Mass | 201.0127461 Da |
| Expected Experimental Mass [M+H]⁺ | ~202.0200 Da |
Nuclear Magnetic Resonance Spectroscopy (NMR)
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method offers detailed insights into the crystal system, unit cell dimensions, molecular conformation, and the network of intermolecular interactions that govern the crystal packing.
This compound has been reported to crystallize in the monoclinic crystal system with the centrosymmetric space group P2₁/c chemicalbook.com. This assignment is consistent with crystallographic studies of analogous thiosemicarbazide (B42300) derivatives, which often crystallize in this particular space group chemicalbook.comscbt.com. The P2₁/c space group is characterized by a two-fold screw axis and a glide plane, indicating specific symmetry operations are present within the crystal lattice.
While the crystal structure of this compound has been referenced, detailed unit cell parameters from a dedicated study were not available in the surveyed literature. However, the crystallographic data of the closely related positional isomer, 4-(3-chlorophenyl)thiosemicarbazide, provides valuable insight into the expected dimensions scbt.com. For this isomer, the unit cell parameters were determined as shown in Table 1. Additionally, the parameters for the analogous 4-fluorophenyl derivative are presented for comparison, illustrating the effect of halogen substitution on the crystal lattice chemicalbook.com.
Table 1: Unit Cell Parameters for Analogous Thiosemicarbazide Compounds
| Parameter | 4-(3-chlorophenyl)thiosemicarbazide scbt.com | (Z)-4-(4-fluorophenyl)thiosemicarbazide chemicalbook.com |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 6.914(5) | 12.1056(8) |
| b (Å) | 4.304(4) | 5.5177(4) |
| c (Å) | 30.306(3) | 12.5617(8) |
| β (°) | 94.66(3) | 90.063(2) |
| V (ų) | 899.0(1) | 839.06(10) |
Z = number of molecules per unit cell.
The molecular conformation of thiosemicarbazide derivatives is characterized by the relative orientation of the phenyl ring and the thiosemicarbazide moiety. In the solid state, the sulfur and terminal hydrazinic nitrogen atoms typically adopt a trans conformation with respect to the C-N bond of the thioamide group scbt.com.
The planarity of the molecule is assessed by the dihedral angle between the phenyl ring and the thiosemicarbazide plane. For the 4-fluoro analogue, the phenyl moiety and the thiosemicarbazide fragment are both essentially planar, with a significant dihedral angle of 69.60(9)° between them chemicalbook.com. In the case of the 3-chloro isomer, a similar non-coplanar arrangement is observed, which is a common feature in this class of compounds scbt.com. This twisted conformation minimizes steric hindrance and is influenced by the electronic effects of the substituents on the phenyl ring.
The crystal packing of this compound and its analogues is significantly influenced by a network of intermolecular hydrogen bonds. The thiosemicarbazide functional group contains multiple hydrogen bond donors (N-H groups) and acceptors (the sulfur atom and nitrogen atoms), facilitating the formation of robust supramolecular structures chemicalbook.com.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical formula and purity. The theoretical elemental composition of this compound is calculated from its molecular formula, C₇H₈ClN₃S scbt.com.
The expected elemental percentages are compared with experimentally determined values to confirm the identity and purity of the synthesized compound. An example of such a comparison for a related thiosemicarbazide derivative, (E)-1-(3-chlorobenzylidene)thiosemicarbazide (C₈H₈ClN₃S), showed close agreement between the calculated and found values (Calcd: C, 44.97; H, 3.77; N, 19.66. Found: C, 45.06; H, 3.75; N, 19.61) nih.gov. This demonstrates the utility of elemental analysis in confirming the successful synthesis of the target molecule.
Table 2: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 41.69 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 4.01 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.58 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 20.84 |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.90 |
| Total | | | | 201.70 | 100.00 |
Biological and Pharmacological Activities of N 4 Chlorophenyl Hydrazinecarbothioamide and Its Analogues
Antimicrobial Activity
N-(4-chlorophenyl)hydrazinecarbothioamide and its related structures have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed promising activity against a range of pathogenic bacteria and fungi.
The antibacterial properties of this compound analogues have been demonstrated against several bacterial species, with notable efficacy against Gram-positive bacteria.
Derivatives of this compound have shown significant inhibitory effects against Gram-positive bacteria. For instance, a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids displayed potent antibacterial activity. nih.gov The introduction of an indole (B1671886) moiety into a related robenidine (B1679493) analogue resulted in the most active compound against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 1.0 μg/mL. nih.gov Furthermore, other monomeric analogues have demonstrated activity against both MRSA and vancomycin-resistant Enterococci (VRE) with MIC values ranging from 16-64 μg/mL. nih.gov Studies on postbiotics of Lactiplantibacillus plantarum have also highlighted the inhibition of biofilm formation in Bacillus subtilis and MRSA. nih.gov
Table 1: Antibacterial Activity of this compound Analogues against Gram-Positive Bacteria
| Compound/Analogue | Bacterium | Activity | Source |
|---|---|---|---|
| Indole-substituted robenidine analogue | MRSA | MIC: 1.0 μg/mL | nih.gov |
| Monomeric robenidine analogues | MRSA, VRE | MIC: 16-64 μg/mL | nih.gov |
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive strains | MIC: 3.91 mg/L | nih.gov |
The antibacterial potency of this compound analogues has been compared to that of established antibiotics. The activity of some thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids was found to be similar to or higher than that of reference drugs such as oxacillin (B1211168) and cefuroxime. nih.gov In comparative studies, ceftriaxone (B1232239) has demonstrated superior in vitro activity against H. influenzae, including ampicillin-resistant strains, when compared to sulbactam-ampicillin. mdpi.com Research on the treatment of acute bacterial meningitis showed that ceftriaxone produced equivalent results to a combination of ampicillin (B1664943) and chloramphenicol. nih.govnih.gov
MIC values are a critical measure of the potency of an antimicrobial agent. For analogues of this compound, MIC studies have been crucial in quantifying their antibacterial efficacy. The most active thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids exhibited an MIC of 3.91 mg/L against Gram-positive strains. nih.gov In a different study, an indole-containing robenidine analogue showed an MIC of 1.0 μg/mL against MRSA. nih.gov
Table 2: MIC Values of this compound Analogues and Reference Drugs
| Compound/Analogue | Bacterium | MIC | Reference Drug | MIC | Source |
|---|---|---|---|---|---|
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive strains | 3.91 mg/L | Cefuroxime | - | nih.gov |
| Indole-substituted robenidine analogue | MRSA | 1.0 μg/mL | - | - | nih.gov |
| Monomeric robenidine analogues | MRSA, VRE | 16-64 μg/mL | - | - | nih.gov |
In addition to their antibacterial properties, this compound and its derivatives have been investigated for their activity against pathogenic fungi, particularly of the Candida genus.
Several studies have highlighted the anti-Candida activity of this compound analogues. A series of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives were synthesized and evaluated against ten clinical isolates of Candida spp. nih.gov The compound bearing a p-chlorophenyl ring was identified as the most effective against Candida albicans ATCC 66027 and other Candida species, with MIC values ranging from 0.09-0.78 μg/mL. nih.gov This activity was comparable to the reference drug itraconazole, which exhibited MIC values of 0.04-1.56 μg/mL against the same strains. nih.gov The presence of a para-chlorophenyl moiety has been noted as important for high antifungal activity against C. albicans. nih.gov Other hydrazine-based compounds have also demonstrated fungicidal activity against C. albicans and the ability to inhibit biofilm formation. nih.gov
**Table 3: Antifungal Activity of this compound Analogues against *Candida albicans***
| Compound/Analogue | Fungal Strain | MIC (μg/mL) | Reference Drug (Itraconazole) MIC (μg/mL) | Source |
|---|---|---|---|---|
| N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide | Candida albicans ATCC 66027 | 0.09-0.78 | 0.04-1.56 | nih.gov |
| N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide | Candida spp. 12810 (blood) | 0.09-0.78 | 0.04-1.56 | nih.gov |
| N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide | Candida spp. 178 (HVS) | 0.09-0.78 | 0.04-1.56 | nih.gov |
Antifungal Efficacy
Comparison with Standard Antifungals (e.g., Itraconazole)
While the broader class of hydrazinecarbothioamide derivatives has been investigated for antifungal properties, specific studies directly comparing the efficacy of this compound or its close analogues to standard antifungals like Itraconazole were not identified in the reviewed scientific literature. Research on certain N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine (B178648) carbothioamide derivatives has shown that a p-chloro substitution on the phenyl ring can enhance activity against Candida species, with results compared to Itraconazole. nih.gov However, this does not provide a direct comparison for the subject compound against the specified dermatophytes.
Antifungal Activity against other Micromycetes (e.g., Trichophyton mentagrophytes, Microsporum gypseum)
Antiproliferative and Anticancer Activities
Research into the anticancer potential of this compound analogues has yielded significant findings, particularly concerning a triazole precursor known as N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, hereafter referred to as compound P7a. nih.gov
Cytotoxic Activity against Cancer Cell Lines (e.g., MCF-7, MDA-MB-231 Breast Cancer Cell Lines)
The analogue compound P7a has demonstrated notable cytotoxic effects against human breast cancer cell lines. nih.gov In a study evaluating a series of related analogues, P7a was identified as a highly cytotoxic agent. researchgate.net After a 48-hour treatment period, compound P7a inhibited the proliferation of MCF-7 and MDA-MB-231 cells with distinct potencies. The half-maximal inhibitory concentration (IC50) was determined to be 33.75 ± 1.20 µM for the MCF-7 cell line and 178.92 ± 12.51 µM for the MDA-MB-231 cell line. nih.govresearchgate.net These results indicate a degree of selectivity, with P7a showing significantly higher potency against the MCF-7 cell line. nih.gov
Table 1: Cytotoxic Activity of Analogue P7a against Breast Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
|---|---|
| MCF-7 | 33.75 ± 1.20 |
| MDA-MB-231 | 178.92 ± 12.51 |
Data sourced from Kareem et al. (2020) nih.gov
Mechanism of Action Studies
The mechanisms underlying the cytotoxic activity of compound P7a in the MCF-7 breast cancer cell line have been investigated, revealing its influence on apoptosis and cell cycle progression. nih.gov
Compound P7a has been shown to induce programmed cell death in MCF-7 cells through the intrinsic pathway of apoptosis. nih.gov This is supported by several key observations from mechanistic studies. Treatment with the compound led to an increase in mitochondria membrane permeabilization and the generation of reactive oxygen species (ROS). nih.gov Furthermore, a significant increase in the activity of caspase-9 and caspase-3/7 was observed. nih.gov Western blot analysis confirmed the induction of the intrinsic pathway by showing an up-regulation of pro-apoptotic proteins, along with increased levels of caspase-7 and caspase-9. nih.gov
In addition to inducing apoptosis, compound P7a exerts its antiproliferative effects by disrupting the normal progression of the cell cycle. nih.gov Flow cytometry analysis of MCF-7 cells treated with the compound revealed that it causes cell proliferation to be arrested at the G1 phase. nih.gov This blockage prevents the cells from entering the S phase, thereby halting DNA replication and further cell division. nih.gov
Caspase Activation and Pro-apoptotic Protein Up-regulation
Research into the mechanisms of apoptosis induced by analogues of this compound has revealed their significant role in activating the intrinsic apoptotic pathway. One such analogue, a triazole precursor named N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, has been studied in the context of breast cancer. nih.gov Investigations showed that treatment with this compound led to an increased activity of caspase-3/7 and caspase-9 in the MCF-7 breast cancer cell line. nih.gov Further analysis through western blotting confirmed the up-regulation of pro-apoptotic proteins, alongside the increased expression of caspase-7 and caspase-9. nih.gov This collective evidence points towards the induction of the intrinsic pathway of apoptosis, highlighting a key mechanism through which these compounds exert their anticancer effects. nih.gov
Selectivity towards Cancer Cells vs. Normal Cells
A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. An analogue of this compound has demonstrated promising selectivity in this regard. nih.gov The compound, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was evaluated for its cytotoxicity against both human breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal breast cell line (hTERT-HME1). nih.gov The results indicated that the compound exhibited preferential cytotoxicity towards the MCF-7 cancer cell line when compared to the normal hTERT-HME1 cells. nih.gov This selectivity is a significant advantage over some existing anticancer drugs like tamoxifen (B1202) and vinblastine. nih.gov The half-maximal inhibitory concentration (IC50) values underscore this selectivity. nih.gov
Table 1: Cytotoxicity of N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer vs. Normal Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Human Breast Cancer | 33.75 ± 1.20 |
| MDA-MB-231 | Human Breast Cancer | 178.92 ± 12.51 |
Urease Inhibition Potential
Derivatives of this compound, specifically 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide analogues, have been synthesized and evaluated for their potential as urease inhibitors. nih.gov A series of these compounds demonstrated excellent in vitro inhibitory activity against the urease enzyme, with many showing significantly greater potency than the standard inhibitor, thiourea (B124793) (IC50 = 21.25 ± 0.13 μM). nih.gov The structure-activity relationship (SAR) studies indicated that the position of substituents on the aryl ring is a critical factor for potent activity, more so than the nature of the substituents themselves. nih.gov For instance, compounds with substitutions at specific positions on the phenyl ring showed IC50 values as low as 0.32 ± 0.01 μM, marking a substantial increase in inhibitory potential compared to the standard. nih.gov
Table 2: Urease Inhibitory Activity of Selected 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide Derivatives
| Compound | Substitution on Aryl Ring | IC50 (µM) |
|---|---|---|
| 3 | 2-Hydroxyphenyl | 2.31 ± 0.01 |
| 6 | 4-Hydroxyphenyl | 2.14 ± 0.04 |
| 10 | 3,4-Dichlorophenyl | 1.14 ± 0.06 |
| 20 | 2,5-Dichlorophenyl | 2.15 ± 0.05 |
| 25 | 3-Nitrophenyl | 0.32 ± 0.01 |
| Thiourea (Standard) | - | 21.25 ± 0.13 |
Other Reported Biological Activities
Antimalarial Activity
Analogues containing the 4-chlorophenyl sulfide (B99878) structure have been investigated for their antimalarial properties. N-acyl-2-amino-4-chlorophenyl sulfides, in particular, were found to be active against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov Furthermore, related phenothiazine (B1677639) and diaryl sulfide quaternary compounds also exhibited potent antimalarial effects. nih.gov These findings suggest that the N-(4-chlorophenyl) moiety, as part of a larger diaryl sulfide or related framework, provides a valuable structural basis for the design of new antimalarial agents. nih.gov
Anti-trypanosomal Activity
Analogues such as [(E)-2-(1-(4-chlorophenylthio)propan-2-ylidene)-hydrazinecarbothioamides] have shown potential as antichagasic agents, targeting the parasite Trypanosoma cruzi, which causes Chagas disease. nih.gov These compounds demonstrated the ability to act directly on trypomastigotes, the infective stage of the parasite, killing them more rapidly than the standard drug Benznidazole. nih.gov They also inhibited the proliferation of T. cruzi at various stages of its intracellular cycle. nih.gov In studies involving infected macrophages, these compounds reduced amastigote replication and the release of new trypomastigotes. nih.gov Furthermore, in vivo studies in mice showed that these analogues could attenuate parasitemia, indicating their potential for the treatment of Chagas disease. nih.gov
Anti-mycobacterial Activity
Analogues incorporating the N-(4-chlorophenyl) structure have been evaluated for their activity against Mycobacterium tuberculosis. One such compound, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, a pyrazinamide (B1679903) analogue, demonstrated notable activity against the H37Rv strain of M. tuberculosis. nih.gov This highlights the potential of this chemical scaffold in the development of new antitubercular agents. nih.gov
Table 3: Anti-mycobacterial Activity of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide
| Compound | Target Organism | Activity |
|---|
Anti-HIV Activity
The quest for novel antiretroviral agents has led to the exploration of various chemical scaffolds, including thiosemicarbazone derivatives. Analogues of this compound have been synthesized and evaluated for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV).
Research into Schiff and Mannich bases derived from isatin (B1672199) derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide (B42300) has shown promising results. These compounds were tested for their ability to inhibit the replication of HIV-1 (IIIB) in MT-4 cells, a human T-cell line sensitive to HIV infection. The anti-HIV activity is typically determined by monitoring the inhibition of the virus-induced cytopathic effect. Among the synthesized compounds, certain derivatives demonstrated notable activity. For instance, chloro-substituted thiosemicarbazone derivatives of (+/-)-3-menthone have been reported to offer significant protection against both HIV-1 (IIIB) and HIV-2 (ROD) strains. nih.gov
Furthermore, bis(thiosemicarbazonate)gold(III) complexes have been investigated as a novel class of anti-HIV agents. up.ac.za One such complex, diacetyl-bis(N4-ethylthiosemicarbazone)gold(III) chloride, inhibited HIV infection of TZM-bl cells by 98% at a concentration of 12.5 µM, with a half-maximal inhibitory concentration (IC50) of 5.3±0.4 µM. up.ac.za The mechanism of action for these gold complexes appears to be related to their cytostatic or anti-proliferative effects, rather than direct inhibition of enzymes like reverse transcriptase. up.ac.za This cytostatic activity suggests a potential role for these compounds in virostatic cocktails, a therapeutic strategy aimed at controlling viral replication without directly killing the virus. up.ac.za
| Compound Class | Virus Strain | Cell Line | Activity Metric (IC50) | Reference |
| Chloro-substituted thiosemicarbazone of (+/-)-3-menthone | HIV-1 (IIIB), HIV-2 (ROD) | MT-4 | Not specified | nih.gov |
| Diacetyl-bis(N4-ethylthiosemicarbazone)gold(III) chloride | HIV-1 | TZM-bl | 5.3±0.4 µM | up.ac.za |
| Glyoxal-bis(N4-methylthiosemicarbazone)gold(III) chloride | HIV-1 | TZM-bl | 6.8±0.6 µM | up.ac.za |
Anticonvulsant Activity
Derivatives of hydrazinecarbothioamide have been a significant focus of research for the development of new anticonvulsant drugs. A number of analogues have demonstrated considerable efficacy in preclinical seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests, which represent generalized tonic-clonic seizures, myoclonic seizures, and therapy-resistant partial seizures, respectively.
One study detailed the synthesis of thirty-six new N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides. These compounds were evaluated for anticonvulsant activity and neurotoxicity. The most active compound identified was 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide, which provided 100% protection in the 6 Hz test at 0.5 hours. Another compound, 2-[4-(4-bromophenoxy) benzylidene]-N-(4-bromophenyl) hydrazinecarbothioamide, was found to be active in both the MES and 6 Hz tests. Computational docking studies suggested that these compounds may exert their effect by binding to epilepsy-related molecular targets such as glutamate (B1630785) and GABA(A) receptors. nih.gov
Another series of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were also synthesized and evaluated. The most active among these, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more beneficial half-maximal effective dose (ED50) and protective index than the standard drug valproic acid in both the MES and 6 Hz tests. nih.gov Its mechanism is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov
| Compound / Analogue | Seizure Model | Activity Noted | Reference |
| 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide | 6 Hz | 100% protection at 0.5 h | nih.gov |
| 2-[4-(4-bromophenoxy) benzylidene]-N-(4-bromophenyl) hydrazinecarbothioamide | MES, 6 Hz | Active in both tests | nih.gov |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | ED50 = 68.30 mg/kg | nih.gov |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | ED50 = 28.20 mg/kg | nih.gov |
Topoisomerase Inhibition Activity
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Thiosemicarbazone derivatives have emerged as a class of compounds capable of inhibiting these enzymes. Research has shown that certain analogues act as inhibitors of both type I and type II topoisomerases.
Studies on thiosemicarbazide derivatives have identified them as inhibitors of bacterial topoisomerase IV and DNA gyrase. nih.gov For instance, 4-benzoyl-1-(indol-2-oyl)thiosemicarbazide was identified as a prototype for a novel class of inhibitors for these bacterial enzymes. nih.gov Further investigation into its mode of action revealed that it reduces the rate of ATP hydrolysis by the ParE subunit of topoisomerase IV. nih.gov
In the context of human enzymes, several thiosemicarbazide derivatives have been investigated as dual inhibitors of topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1) for breast cancer treatment. semanticscholar.org These compounds were found to selectively suppress the growth of breast cancer cells (MCF-7 and MDA-MB-231) and induce apoptosis. semanticscholar.org Similarly, new acridine–thiosemicarbazone derivatives have been synthesized and shown to inhibit topoisomerase IIα. nih.gov The most potent of these, compound DL-08, exhibited an IC50 of 14.79 µM against B16-F10 melanoma cells. nih.gov
The metal complexation of thiosemicarbazones can significantly enhance their topoisomerase inhibitory activity. A series of α-heterocyclic thiosemicarbazones and their copper(II) complexes were evaluated, revealing that the Cu(II) complexes are substantially more potent Topo-IIα inhibitors than the ligands alone, with IC50 values in the low micromolar range (0.3–7.2 μM). acs.org
| Compound Class / Analogue | Target Enzyme | Activity Metric (IC50) | Reference |
| 4-benzoyl-1-(indol-2-oyl)thiosemicarbazide | Bacterial Topo IV / DNA Gyrase | Not specified | nih.gov |
| Acridine–thiosemicarbazone (DL-08) | Topoisomerase IIα | 14.79 µM (antiproliferative) | nih.gov |
| α-Heterocyclic Cu(II) thiosemicarbazone complexes | Topoisomerase IIα | 0.3–7.2 µM | acs.org |
| Thiosemicarbazide derivatives | Topoisomerase IIα / IDO1 | 7.64 - 42.74 µg/mL (antiproliferative) | semanticscholar.org |
Antiviral Activity (e.g., against Bovine Viral Diarrhea Virus)
The this compound scaffold and its analogues have been investigated for broader antiviral activities beyond HIV. A significant area of this research focuses on activity against the Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family and a valuable surrogate model for the Hepatitis C Virus (HCV).
Several studies have reported the synthesis of novel thiosemicarbazone derivatives with potent anti-BVDV activity. tandfonline.comtandfonline.com In one such study, a series of 5-(arylazo)salicylaldehyde thiosemicarbazone derivatives were synthesized and evaluated. The results indicated that compounds with specific substitutions, such as a fluoro-substituent on the arylazo ring and a 4-methoxyphenyl (B3050149) group on the thiosemicarbazone moiety, showed strong anti-BVDV activity. tandfonline.com The mechanism of action for some of these compounds involves blocking viral RNA synthesis in cell culture. tandfonline.com
Another thiosemicarbazone derived from 5,6-dimethoxy-1-indanone (B192829) was also shown to inhibit BVDV infection by inhibiting the activity of the viral replication complexes and acting at the onset of viral RNA synthesis. nih.govnih.gov This compound was identified as a non-nucleoside inhibitor of the BVDV RNA-dependent RNA polymerase (RdRp). nih.gov
The antiviral potential of analogues extends to other viruses as well. A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally related, demonstrated that some derivatives possessed moderate antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Specifically, compounds 7b and 7i in the study exhibited promising inhibitory activity against TMV. nih.gov
| Compound Class / Analogue | Target Virus | Mechanism of Action | Reference |
| 5-(arylazo)salicylaldehyde thiosemicarbazones | BVDV | Blocking viral RNA synthesis | tandfonline.com |
| Thiosemicarbazone from 5,6-dimethoxy-1-indanone | BVDV | Inhibition of RNA-dependent RNA polymerase (RdRp) | nih.govnih.gov |
| 5-(4-chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide (7b) | Tobacco Mosaic Virus (TMV) | Not specified | nih.gov |
| 5-(4-chlorophenyl)-N-(3-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (7i) | Tobacco Mosaic Virus (TMV) | Not specified | nih.gov |
Antioxidant Activity
Hydrazinecarbothioamide derivatives have demonstrated significant potential as antioxidant agents. Their ability to scavenge free radicals is a key aspect of this activity, which is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
A study involving new hydrazinecarbothioamides synthesized from the reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate showed excellent antioxidant activity. mdpi.com The resulting compounds, including the 4-chlorophenylsulfonyl analogue (compound 5), were potent DPPH radical scavengers. The study reported IC50 values for these hydrazinecarbothioamides that were superior to standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid (AA), and significantly stronger than butylated hydroxytoluene (BHT). mdpi.com The high antioxidant activity is attributed to the presence of the thiourea fragment, which can stabilize free radicals through conjugation with the thione group. mdpi.com
The cyclization of these hydrazinecarbothioamides into 1,2,4-triazole-3-thiones also resulted in compounds with good antioxidant activity, although generally lower than their precursor hydrazinecarbothioamides. mdpi.com Nevertheless, these triazole derivatives still showed higher antioxidant potential than BHT. mdpi.com This indicates that the core hydrazinecarbothioamide structure is a key contributor to the observed radical scavenging properties.
| Compound | DPPH Scavenging Activity (IC50 in µM) | Reference Standard (IC50 in µM) | Reference |
| 2-(4-(Phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.39 | BHA: 51.62 | mdpi.com |
| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.79 | Ascorbic Acid: 107.67 | mdpi.com |
| 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 42.32 | BHT: 423.37 | mdpi.com |
Computational Studies and Structure Activity Relationship Sar Analysis
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential interactions that drive the biological activity of a compound.
While specific molecular docking studies exclusively on N-(4-chlorophenyl)hydrazinecarbothioamide are not extensively detailed in the available literature, studies on structurally related hydrazinecarbothioamide derivatives provide valuable insights into the types of interactions this compound may form with protein targets. For instance, docking studies on 2-(2-(2-chlorophenyl)quinoline-4-carbonyl)-N-substituted hydrazinecarbothioamide derivatives have shown that these molecules actively engage in binding with target proteins researchgate.net. The binding patterns often involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The binding affinity, often quantified by a docking score (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. For related compounds, these scores have been shown to correlate with their biological activity researchgate.netsemanticscholar.org. For example, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, compounds with better binding affinities in docking simulations also demonstrated higher inhibitory potential against enzymes like α-glucosidase and α-amylase nih.gov. The binding interactions for these analogous compounds often involve key amino acid residues within the active site of the target protein nih.gov.
Table 1: Examples of Binding Affinities for Structurally Related Compounds
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| (E)-2-((2-(4-methoxybenzylidene)hydrazinyl)-N-(5-phenylpentyl) quinoline-4-carboxamide | Mycobacterium tuberculosis DNA gyrase | -18.8 |
| Designed quinoline analogue 17i | Mycobacterium tuberculosis DNA gyrase | -21.2 to -26.8 |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | IC50 = 0.057 nM |
Note: The data in this table is for structurally related compounds and not this compound itself.
The identification of key binding sites and the specific amino acid residues involved in the interaction is a critical outcome of molecular docking simulations. For hydrazinecarbothioamide and similar scaffolds, the nitrogen and sulfur atoms of the thiosemicarbazide (B42300) moiety are often crucial for forming hydrogen bonds with protein residues. The chlorophenyl group can participate in hydrophobic and pi-stacking interactions.
In studies of related compounds, key interactions have been observed with specific amino acid residues. For example, in the docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-amylase, interactions with residues such as Tyr:258, Phe:188, and Trp:177 were identified as significant nih.gov. The para-chloro substituted phenyl ring was noted to form pi-pi stacked interactions with Phe:188 and Tyr:92 nih.gov. Such insights are valuable for understanding how this compound might orient itself within a protein's active site and which residues are likely to be critical for its binding.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its interaction with biological targets. DFT calculations are employed to determine the most stable conformations of a molecule by minimizing its energy.
For thiosemicarbazone derivatives, which share the hydrazinecarbothioamide core, DFT studies have been used to analyze their conformational preferences mdpi.com. These studies often reveal that the molecule can exist in different isomeric forms, such as E and Z configurations around the C=N bond, if applicable, and different orientations of the phenyl ring ikm.org.my. A conformational DFT study on N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), a related compound, confirmed a skew conformation of the molecule, with a good match between the calculated and experimental structures mdpi.com. Theoretical calculations for such molecules are typically performed in the gaseous phase, and the results are then compared with experimental data from solid-state structures, with minor differences attributed to intermolecular interactions in the crystal lattice ikm.org.my.
DFT calculations provide detailed information about the electronic properties of a molecule, including its electronic structure and frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability acadpubl.eunih.gov.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO acadpubl.eu. For thiosemicarbazone derivatives, DFT calculations have been used to determine the energies of these frontier orbitals and map their distribution across the molecule doaj.org. In many cases, the HOMO is localized on the electron-rich parts of the molecule, such as the sulfur atom and the phenyl ring, while the LUMO is distributed over the electron-accepting regions mdpi.com. This distribution of frontier orbitals helps in predicting the sites of electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies of Related Compounds
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |
| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one | - | - | 3.08 |
Note: The data in this table is for structurally related compounds and not this compound itself.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity wikipedia.org. These models are used to predict the activity of new compounds and to understand which molecular properties are important for their biological effects fiveable.menih.gov.
A QSAR model takes the form of a mathematical equation that correlates molecular descriptors with biological activity nih.gov. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic properties) and topological features (e.g., size, shape, and connectivity of atoms) nih.gov.
Development of Predictive Models for Biological Activity
Predictive models for the biological activity of this compound and related thiosemicarbazide derivatives are often developed using Quantitative Structure-Activity Relationship (QSAR) methodologies. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
One approach involves the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound. For thiosemicarbazide derivatives, such predictions can suggest potential therapeutic applications, including antimicrobial and antiparasitic activities. The accuracy of these predictions is based on the analysis of structure-activity relationships for a large database of known biologically active substances.
Furthermore, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed for series of compounds that include structures analogous to this compound. These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. For instance, in a study on phenylhydrazine substituted tetronic acid derivatives, CoMFA and CoMSIA models were successfully generated with good predictive ability, guiding the design of more potent antifungal agents nih.gov. Such models for thiosemicarbazide series often highlight the importance of the electronic and steric properties of the substituents on the phenyl ring for their biological efficacy.
The development of these predictive models serves as a valuable tool for the virtual screening of large compound libraries and for the rational design of new derivatives with enhanced biological profiles.
Identification of Key Physicochemical Descriptors
The biological activity of this compound and its analogs is governed by a variety of physicochemical properties. QSAR studies have been instrumental in identifying the key descriptors that correlate with their activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.
Hydrophobic Descriptors: The partition coefficient (log P) is a key descriptor of a molecule's lipophilicity. This property influences the compound's ability to cross cell membranes and reach its site of action. The chloro-substituent in this compound increases its lipophilicity compared to the unsubstituted parent compound, which can have a profound effect on its pharmacokinetic and pharmacodynamic properties.
A summary of key physicochemical descriptors and their general influence on the biological activity of thiosemicarbazide derivatives is presented in the table below.
| Descriptor Category | Specific Descriptor | General Influence on Biological Activity |
| Electronic | Hammett Constant (σ) | Influences the electronic density and reactivity of the molecule, affecting interactions with biological targets. |
| Dipole Moment | Affects the overall polarity of the molecule, which can be important for solubility and binding to polar sites. | |
| Steric | Molar Refractivity (MR) | Relates to the volume of the substituent and can impact the steric fit within a binding pocket. |
| Hydrophobic | Partition Coefficient (log P) | Governs the molecule's ability to traverse biological membranes and can influence its distribution in the body. |
These descriptors are often used in combination to build robust QSAR models that can accurately predict the biological activity of new derivatives.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of molecules over time. For this compound, MD simulations can offer valuable insights into its interactions with biological macromolecules, such as proteins and nucleic acids, and the stability of the resulting complexes.
Dynamic Behavior of the Compound in Biological Environments
MD simulations can model the behavior of this compound in a simulated biological environment, such as in aqueous solution or within a lipid bilayer. These simulations can reveal the conformational flexibility of the molecule and its preferred conformations in different environments. The thiosemicarbazide moiety, with its rotatable bonds, allows for a certain degree of conformational freedom, which can be crucial for its ability to adapt to the binding site of a biological target.
Stability of Ligand-Protein Complexes
When this compound is docked into the active site of a target protein, MD simulations can be used to assess the stability of the resulting ligand-protein complex. By simulating the complex over a period of nanoseconds or longer, it is possible to observe the dynamic changes in the interactions between the ligand and the protein.
Key parameters that are monitored during these simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are calculated to assess the stability of the complex. A stable complex will exhibit a low and converging RMSD value over the simulation time.
Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and the protein are monitored. Persistent hydrogen bonds are indicative of strong and stable interactions.
Binding Free Energy: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a quantitative measure of the binding affinity.
Studies on related thiosemicarbazide derivatives have utilized MD simulations to validate docking poses and to understand the key interactions that stabilize the ligand in the active site. These simulations often reveal the importance of specific amino acid residues in anchoring the ligand through hydrogen bonding and hydrophobic interactions. For instance, MD simulations have been used to study the stability of thiosemicarbazide derivatives in the active site of enzymes, confirming the crucial role of hydrogen bonding and hydrophobic interactions in maintaining a stable binding mode.
Structure-Activity Relationship (SAR) Elucidation
The elucidation of the Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, providing a framework for understanding how modifications to a chemical structure affect its biological activity. For this compound, SAR studies focus on the influence of different structural features on its biological efficacy.
Influence of Substituent Effects on Biological Efficacy
The biological activity of N-phenylhydrazinecarbothioamide derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. The 4-chloro substituent in this compound plays a significant role in modulating its biological properties.
Steric Effects: The size of the chlorine atom at the para-position generally does not impose significant steric hindrance, allowing the molecule to fit into various binding pockets. The position of the substituent is also critical. Studies on related compounds have shown that substitution at the para-position is often more favorable for activity than at the ortho- or meta-positions.
The table below summarizes the general effects of different types of substituents at the para-position of the phenyl ring on the biological activity of N-phenylhydrazinecarbothioamide analogs, based on findings from various studies on this class of compounds.
| Substituent at Para-position | Electronic Effect | Hydrophobic Effect | General Impact on Biological Activity |
| -H (unsubstituted) | Neutral | Baseline | Reference compound for comparison. |
| -CH3 (Methyl) | Electron-donating | Increased | Often leads to an increase in activity due to favorable hydrophobic interactions. |
| -OCH3 (Methoxy) | Electron-donating | Increased | Can enhance activity, but the effect can be complex due to its hydrogen bond accepting ability. |
| -Cl (Chloro) | Electron-withdrawing | Increased | Frequently enhances activity due to a favorable combination of electronic and hydrophobic properties. |
| -NO2 (Nitro) | Strongly electron-withdrawing | Slightly increased | Can lead to a significant increase in activity, but may also introduce toxicity concerns. |
Correlation between Structural Features and Pharmacological Profile
The pharmacological profile of this compound and its related derivatives is significantly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies reveal that modifications to various parts of the molecule, particularly the N-phenyl ring, can lead to substantial changes in biological activity.
The nature and position of substituents on the aryl ring attached to the N4 position of the thiosemicarbazone moiety play a critical role in determining the compound's potency and spectrum of activity. For instance, in a series of N4-aryl substituted isatin-3-thiosemicarbazones, which includes an N-(4-chlorophenyl) derivative, the type of substituent on the phenyl ring was found to be a key determinant of their biological effects nih.gov. Similarly, studies on other thiosemicarbazide derivatives have shown that the antimicrobial response is dependent on the type and position of the substituent on the phenyl ring researchgate.net.
The presence of a halogen atom, such as chlorine at the para-position (position 4) of the phenyl ring, is a recurring feature in many biologically active thiosemicarbazide derivatives. This substitution can influence the compound's lipophilicity and electronic properties, which in turn affects its ability to cross biological membranes and interact with target sites. A comparative study between a 4-bromophenyl-thiosemicarbazide and its chlorine analogue indicated that the nature of the halogen can modulate antibacterial activity, possibly by altering the electron density on the thiosemicarbazide chain nih.gov.
The following table summarizes the influence of structural modifications on the activity of this compound analogues.
| Structural Modification | Observed Effect on Pharmacological Profile | Reference Compound Class |
|---|---|---|
| Substitution on N-phenyl ring | Nature and position of substituent significantly alters biological activity. | Isatin-3-thiosemicarbazones nih.gov |
| Halogen substitution (Br vs. Cl) | Modulates antibacterial activity, potentially through electronic effects. | 4-halophenyl-thiosemicarbazides nih.gov |
| Addition of bulky groups (e.g., quinoline) | Can confer potent and broad-spectrum antibacterial and antimalarial activity. | Quinoline-hybrid thiosemicarbazides researchgate.net |
| Core thiosemicarbazide structure | Acts as a critical pharmacophore for various biological activities. | Hydrazinecarbothioamides researchgate.net |
Role of Intermolecular Interactions in Biological Activity
The biological activity of this compound is fundamentally governed by its intermolecular interactions with target biomolecules, such as enzymes and receptors. Computational studies, including molecular docking and quantum-chemical calculations, have elucidated the specific forces that stabilize the binding of this compound and its analogs within the active sites of their targets nih.gov.
Hydrogen bonds are a predominant type of interaction contributing to the stabilization of these compounds within biological targets. The thiosemicarbazide moiety contains several hydrogen bond donors (N-H groups) and acceptors (the sulfur and nitrogen atoms), allowing for multiple points of interaction. X-ray crystallography and computational analyses of related thiosemicarbazide derivatives have identified various types of intermolecular hydrogen bonds, including N–H···S, N–H···O, and C–H···S interactions, which are crucial for forming stable complexes mdpi.com. For example, in studies involving the urease enzyme, molecular docking analysis revealed key interactions between the enzyme's active site residues and the thiosemicarbazide ligand mdpi.com.
Beyond classical hydrogen bonds, other non-covalent interactions also play a significant role. These include:
π-Interactions: The chlorophenyl ring can engage in π-π stacking or C-H···π interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the target's binding pocket.
Hydrophobic Interactions: The phenyl group and other nonpolar parts of the molecule can form hydrophobic contacts with corresponding regions of the target protein.
Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the active site.
Molecular docking simulations of various hydrazinecarbothioamide derivatives have provided detailed insights into these binding patterns. For instance, docking studies of quinoline-based thiosemicarbazides showed a direct correlation between the binding pattern within the target protein and the observed biological activity researchgate.net. Similarly, 2D and 3D interaction diagrams for related compounds binding to acetylcholinesterase have visualized the specific amino acids involved in forming hydrogen bonds and other stabilizing contacts researchgate.net. The geometry and conformation of the molecule in the crystalline state can be compared with its docked pose to understand the conformational changes that may occur upon binding nih.gov.
The following table details the key intermolecular interactions identified in computational and structural studies of this compound and related structures.
| Type of Interaction | Molecular Moieties Involved | Significance in Biological Activity |
|---|---|---|
| Hydrogen Bonding (N-H···S, N-H···O) | Thiosemicarbazide N-H groups; Sulfur/Oxygen atoms of ligand and target | Primary force for stabilizing the ligand-target complex. mdpi.com |
| π-π Stacking / C-H···π Interactions | Chlorophenyl ring and aromatic amino acid residues | Contributes to binding affinity and specificity. mdpi.com |
| Hydrophobic Interactions | Phenyl ring and aliphatic side chains of amino acids | Orients the molecule within the binding pocket. |
| Halogen Bonding | Chlorine atom and electron-rich atoms (O, N) in the target site | Enhances binding affinity and selectivity. |
In-Depth Analysis of this compound in Coordination Chemistry
Comprehensive research into the coordination chemistry of this compound reveals a notable gap in the scientific literature regarding its specific metal complexes. Despite extensive searches for detailed studies on the synthesis and characterization of transition metal and lanthanide complexes with this particular ligand, no dedicated scientific reports outlining such compounds were found.
The user's request specified a detailed article on the coordination chemistry of this compound, structured around the synthesis and characterization of its complexes with various metal ions, including Copper(II), Manganese(II), Cobalt(II), Nickel(II), Palladium(II), Zinc(II), Neodymium(III), and Dysprosium(III). The required characterization methods included elemental analysis, magnetic moments, molar conductance, spectroscopic analyses (FTIR, UV-Vis, ¹H NMR), and X-ray diffraction studies.
While the broader class of thiosemicarbazones and other hydrazinecarbothioamide derivatives are widely studied in coordination chemistry, and numerous publications detail their interactions with a vast array of metal ions, specific experimental data for this compound remains elusive in the available scientific databases. Consequently, the creation of a scientifically accurate and detailed article as per the requested outline is not possible at this time due to the absence of published research on this specific compound's metal complexes.
Further experimental research would be necessary to synthesize and characterize the metal complexes of this compound to provide the data required for the requested in-depth article.
Coordination Chemistry and Metal Complexation with N 4 Chlorophenyl Hydrazinecarbothioamide
Biological Activities of Metal Complexes
The coordination of metal ions with N-(4-chlorophenyl)hydrazinecarbothioamide and its derivatives often leads to a significant enhancement of their inherent biological activities. This potentiation is a focal point of research in the development of novel therapeutic agents.
Enhanced Antimicrobial Activity of Complexes
Numerous studies have demonstrated that the metal complexes of thiosemicarbazone derivatives, including those structurally similar to this compound, exhibit greater antimicrobial activity than the free ligands. benthamopenarchives.comnih.govasianindexing.com This enhancement is observed against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.
For instance, a study on the metal complexes of a closely related ligand, N-(4-chlorophenyl)-2-(phenylglycyl)hydrazine-1-carbothioamide, revealed a marked increase in antibacterial efficacy upon complexation with Ni(II), Cu(II), Ag(I), and Hg(II) ions. The Ni(II) complex, in particular, displayed the most potent activity against various bacterial strains, with inhibition zones significantly larger than those of standard antibiotics like gentamicin (B1671437) and ampicillin (B1664943). mdpi.com The antimicrobial screening of these complexes against strains such as Staphylococcus aureus, Streptococcus mutans, Escherichia coli, and Klebsiella pneumoniae consistently showed the superiority of the metal chelates over the parent ligand. mdpi.com
The following table summarizes the inhibition zones for the Ni(II) complex of N-(4-chlorophenyl)-2-(phenylglycyl)hydrazine-1-carbothioamide against selected bacteria:
| Bacterial Strain | Inhibition Zone (mm) of Ni(II) Complex |
| Escherichia coli | 65.95 ± 0.5 |
| Klebsiella pneumoniae | 57.36 ± 0.6 |
| Staphylococcus aureus | 69.21 ± 0.6 |
| Streptococcus mutans | 72.34 ± 0.5 |
Data sourced from a study on a closely related ligand. mdpi.com
Similarly, metal complexes of N-(5-(4-chlorophenyl)diazenyl)-2-hydroxybenzylidene)-2-hydroxybenzohydrazide have shown mild to moderate effects against Bacillus subtilis and Escherichia coli. researchgate.net While the free ligand was found to be biologically inactive, its metal complexes exhibited antimicrobial properties. researchgate.net
Antiproliferative and Antitumor Properties of Complexes
The metal complexes of this compound and its analogs have also been investigated for their potential as anticancer agents. Research has shown that these complexes can exhibit significant cytotoxic activity against various cancer cell lines.
A notable study on N-(4-chlorophenyl)-2-(phenylglycyl)hydrazine-1-carbothioamide and its metal complexes demonstrated substantial anticancer effects against the HepG2 human liver cancer cell line. mdpi.com The study determined the half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit 50% of the cancer cell proliferation. The IC50 values for the ligand and its complexes are presented in the table below.
| Compound | IC50 (µg/mL) against HepG2 cells |
| N-(4-chlorophenyl)-2-(phenylglycyl)hydrazine-1-carbothioamide (Ligand) | 3.125 |
| Ni(II) Complex | 31.25 |
| Cu(II) Complex | 31.25 |
| Ag(I) Complex | 62.5 |
| Hg(II) Complex | 31.25 |
Data sourced from a study on a closely related ligand. mdpi.com
Interestingly, in this particular study, the free ligand exhibited a lower IC50 value, suggesting higher cytotoxicity compared to its metal complexes against the HepG2 cell line. mdpi.com This finding contrasts with some other studies on different thiosemicarbazone derivatives where metal complexation enhances anticancer activity. For example, research on 4-(p-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and its metal complexes also found that the free ligand had high anticancer activities against HCT116 (human colon carcinoma) and HEPG2 cell lines. nih.gov
The antiproliferative activity of thiosemicarbazone complexes is often attributed to their ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. benthamopenarchives.com By targeting this enzyme, the complexes can effectively halt the proliferation of cancer cells. benthamopenarchives.com
Chelation and its Impact on Biological Activity
The enhanced biological activity of metal complexes of this compound and related ligands is often explained by Tweedy's chelation theory. researchgate.net According to this theory, the chelation of a metal ion by an organic ligand leads to a delocalization of the metal's positive charge over the entire chelate ring. This process increases the lipophilicity (fat-solubility) of the complex.
The increased lipophilic character of the metal chelate is a critical factor in its enhanced biological activity. researchgate.net Cell membranes are primarily composed of lipids, and a more lipophilic molecule can more easily permeate through these membranes. This facilitated transport allows the complex to reach its intracellular target sites more effectively, leading to a greater biological response.
Furthermore, the chelation process can also influence the steric and electronic properties of the ligand, potentially making it a more potent bioactive agent. The coordinated metal ion itself can also play a direct role in the biological mechanism of action, for instance, by interacting with biological macromolecules or catalyzing certain reactions within the cell.
Thermodynamic and Stability Studies of Metal Complexes
The therapeutic potential of metal complexes is intrinsically linked to their stability under physiological conditions. Thermodynamic and stability studies provide crucial insights into the formation, strength, and durability of these complexes.
The stability of metal complexes of ligands related to this compound has been investigated using techniques such as pH-metric titrations. researchgate.netsphinxsai.com These studies determine the stability constants of the complexes, which are equilibrium constants for the formation of the complex in solution. A higher stability constant indicates a more stable complex.
For example, a study on the transition metal complexes of a similar Schiff base, N-[-(4-chlorophenyl)methylene] nicotinohydrazide, determined the stability constants and various thermodynamic parameters. researchgate.netsphinxsai.com The order of stability for the complexes was found to be Zn(II) > Cu(II) > Ni(II) > Mn(II) > Co(II). sphinxsai.com
The thermodynamic parameters associated with the complexation reactions, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide further understanding of the spontaneity and driving forces of complex formation. In the aforementioned study, the negative values of ΔG for all the systems indicated that the complexation reactions were spontaneous. researchgate.net The negative values for ΔH suggested that the reactions were exothermic, and the positive ΔS values for most complexes indicated that the metal-ligand binding process was entropically favorable. researchgate.net
The following table shows the stability constants (log K) for the metal complexes of N-[-(4-chlorophenyl)methylene] nicotinohydrazide at 27±1°C:
| Metal Ion | log K1 | log K2 |
| Mn(II) | 6.85 | 6.12 |
| Co(II) | 6.55 | 5.89 |
| Ni(II) | 7.23 | 6.45 |
| Cu(II) | 7.98 | 7.23 |
| Zn(II) | 8.21 | 7.56 |
Data sourced from a study on a related ligand, N-[-(4-chlorophenyl)methylene] nicotinohydrazide. sphinxsai.com
These thermodynamic data are essential for predicting the behavior of these complexes in biological systems and for designing new ligands that can form highly stable and effective metallodrugs. The effect of ionic strength on the stability constants of such complexes has also been investigated, revealing that an increase in ionic strength generally leads to a decrease in the stability constant values. chemijournal.com
Advanced Research Applications and Future Directions
Development as a Lead Compound for Drug Development
The hydrazinecarbothioamide scaffold is recognized for its wide range of biological activities, making N-(4-chlorophenyl)hydrazinecarbothioamide a promising candidate for development as a lead compound in medicinal chemistry. nih.govmdpi.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The development process focuses on optimizing its desirable properties while minimizing unwanted effects.
The optimization of the pharmacological properties of a lead compound like this compound involves systematic structural modifications to enhance its efficacy and pharmacokinetic profile. Structure-activity relationship (SAR) studies are crucial in this process, guiding chemists in making targeted changes to the molecule. nih.govdrugdesign.org For thiosemicarbazone derivatives, a class of compounds closely related to hydrazinecarbothioamides, SAR studies have revealed that modifications to the aryl ring and the thioamide group can significantly impact biological activity. nih.govnih.gov
For instance, the introduction of different substituents on the phenyl ring can modulate the compound's lipophilicity and electronic properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The 4-chloro substituent on the phenyl ring of the title compound already influences these properties. Further optimization might involve introducing other halogen atoms or small alkyl groups to fine-tune its interaction with biological targets. nih.gov
Another key aspect of optimization is improving the pharmacokinetic properties of the compound. For thiosemicarbazone-based compounds, poor water solubility can limit their in vivo effectiveness. mdpi.com Strategies to address this include the formation of soluble salts or the incorporation of polar functional groups into the molecular structure. The goal is to achieve a balance between sufficient solubility for administration and adequate lipophilicity to cross biological membranes and reach the target site. researchgate.net
Table 1: Potential Strategies for Pharmacological Optimization of this compound
| Strategy | Rationale | Potential Outcome |
| Aryl Ring Modification | Altering electronic and steric properties to enhance target binding. | Increased potency and selectivity. |
| Thioamide Group Derivatization | Modifying the hydrogen-bonding capacity and coordination properties. | Improved target interaction and modified ADME profile. |
| Introduction of Polar Moieties | Increasing aqueous solubility for better bioavailability. | Enhanced in vivo efficacy. |
| Bioisosteric Replacement | Replacing functional groups to improve physicochemical properties. | Better ADME profile and reduced toxicity. |
A critical challenge in drug development is minimizing off-target effects, where a drug interacts with unintended biological molecules, leading to side effects. biointerfaceresearch.com For this compound, as with any lead compound, strategies to enhance its target specificity are paramount. Rational drug design, aided by computational modeling, can predict potential off-target interactions and guide the modification of the molecule to reduce these unwanted activities. crisprmedicinenews.com
One approach is to increase the compound's affinity for its intended target through structural modifications that promote more specific binding interactions, such as hydrogen bonds or hydrophobic interactions. biointerfaceresearch.com This can be achieved by fine-tuning the geometry and electronic distribution of the molecule.
Furthermore, the delivery method of the drug can be optimized to reduce off-target effects. For instance, targeted drug delivery systems can ensure that the compound primarily reaches the desired tissue or cells, thereby minimizing its exposure to other parts of the body. crisprmedicinenews.com
Materials Science Applications
The unique structural features of this compound, particularly its ability to form coordination bonds and participate in non-covalent interactions, make it a valuable component in the design of new materials.
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. mdpi.comasianpubs.orgrsc.orgijcm.irnih.gov The thioamide and hydrazine (B178648) moieties of this compound contain sulfur and nitrogen atoms that can act as donor sites to coordinate with various metal ions. nih.govbohrium.com This makes it a suitable organic ligand for the construction of novel coordination polymers with potentially interesting structural and functional properties.
The geometry and connectivity of the resulting coordination polymer can be influenced by the choice of the metal ion, the reaction conditions, and the presence of other coordinating ligands. frontiersin.orgacs.orgacs.org The 4-chlorophenyl group can also play a role in the solid-state packing of the polymer chains through intermolecular interactions. The development of coordination polymers based on this ligand could lead to materials with applications in areas such as catalysis, gas storage, and sensing.
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding and π-stacking. nih.govacs.orgbohrium.com The this compound molecule possesses both hydrogen bond donors (N-H groups) and acceptors (S and N atoms), as well as an aromatic ring capable of π-stacking interactions.
These features suggest that the compound can self-assemble into well-defined supramolecular structures. The study of these assemblies can provide insights into crystal engineering and the design of materials with specific solid-state properties. The ability of thiosemicarbazones to form supramolecular aggregates has been demonstrated, and this potential can be extended to this compound. nih.gov
Bioanalytical Applications
The ability of this compound and its derivatives to interact selectively with specific ions or molecules opens up possibilities for their use in bioanalytical chemistry. A notable example is the development of a fluorescent chemosensor based on a similar hydrazinecarbothioamide structure for the detection of zinc ions (Zn²⁺). mdpi.com This sensor, N-(4-chlorophenyl)-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide (TCC), demonstrated selective fluorescence emission for Zn²⁺, enabling its detection in various samples, including zebrafish and water. mdpi.com
This finding suggests that this compound itself could be a platform for the design of new chemosensors. By incorporating appropriate signaling units (e.g., fluorophores) and recognition moieties, it may be possible to develop sensors for other biologically and environmentally important analytes. The thioamide group is known to have a strong affinity for certain metal ions, which is a key feature in the design of such sensors. nih.govmdpi.com
Furthermore, thiosemicarbazone-modified electrodes have been investigated for electrochemical sensing applications. electrochemsci.org The electrochemical properties of this compound could be exploited for the development of electrochemical sensors for the detection of various analytes.
Table 2: Summary of Advanced Research Applications
| Application Area | Key Features of this compound | Potential Future Directions |
| Drug Development | Biologically active scaffold, modifiable structure. | Development of analogs with improved potency and reduced toxicity. |
| Materials Science | Coordination sites (N, S), hydrogen bonding capabilities. | Synthesis of novel coordination polymers and supramolecular materials. |
| Bioanalytical Chemistry | Ion-binding properties, potential for functionalization. | Design of new fluorescent and electrochemical sensors. |
Further Computational and Theoretical Studies
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. Future theoretical studies are expected to provide even more precise insights into its properties and interactions.
Future research will likely employ sophisticated quantum chemical calculations to build upon existing theoretical work. researchgate.net Methods such as Density Functional Theory (DFT) have been used to optimize the molecular geometry and analyze the vibrational spectra of related carbothioamide structures. researchgate.netmdpi.com For this compound, advanced calculations could further elucidate its electronic structure, reactivity, and spectroscopic properties.
Key areas for future quantum chemical investigation include:
Time-Dependent DFT (TD-DFT): To accurately predict the electronic absorption spectra and understand the nature of electronic transitions.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the strength and nature of intramolecular and intermolecular interactions, such as hydrogen bonds, which are crucial for its crystal packing and biological receptor binding. mdpi.com
Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization and the stability endowed by various intramolecular interactions. mdpi.com
Frontier Molecular Orbital (FMO) Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will continue to be important for predicting the compound's reactivity and kinetic stability. researchgate.netmdpi.com
These advanced computational methods will provide a deeper understanding of the molecule's fundamental properties, guiding the design of new derivatives with enhanced activities. researchgate.net
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery. mit.edu These approaches can be applied to this compound and its analogues to accelerate the identification of new therapeutic agents. mit.edu
Future applications of machine learning in this context may include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML-based QSAR models to predict the biological activity of novel derivatives based on their structural features. This can help prioritize which compounds to synthesize and test. nih.gov
ADMET Prediction: Utilizing machine learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov
De Novo Drug Design: Employing generative ML models to design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired properties. mit.edu
Synthesis Planning: AI-driven retrosynthesis tools can help devise the most efficient and cost-effective synthetic routes for novel derivatives. mit.edu
By leveraging large datasets of chemical information, machine learning can significantly streamline the process of discovering and developing new drugs based on the hydrazinecarbothioamide framework. mit.edumit.edu
Exploration of Alternative Synthetic Pathways
While established methods for synthesizing this compound exist, future research will focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.com The principles of green chemistry are becoming increasingly important in chemical synthesis. mdpi.com
Potential areas for exploration in alternative synthetic pathways include:
Catalytic Methods: Investigating the use of novel catalysts to improve reaction yields and reduce reaction times. This could involve metal-based or organocatalytic systems.
Solvent-Free or Green Solvent Reactions: Developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents, for instance, by using water, ethanol (B145695), or performing reactions under neat conditions. mdpi.com
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and potentially improve yields compared to conventional heating methods.
The table below outlines a comparison of a conventional synthetic approach with potential green alternatives.
| Feature | Conventional Synthesis | Potential Green Alternative |
| Solvent | Typically organic solvents like ethanol or DMF. mdpi.comresearchgate.net | Water, ethanol, or solvent-free (neat) conditions. mdpi.com |
| Catalyst | Often requires acid or base catalysts. researchgate.net | Development of recyclable or biodegradable catalysts. |
| Energy Input | Conventional heating (reflux). mdpi.com | Microwave irradiation, ultrasonic energy. |
| Work-up | Often involves extraction with organic solvents. | Simplified work-up, precipitation in water. |
| Efficiency | May involve multiple steps with purification at each stage. | One-pot reactions to improve atom economy and reduce waste. nih.gov |
In-depth Investigations into Molecular Mechanisms of Action in Biological Systems
Understanding how this compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent. While initial studies have highlighted its potential antimicrobial and anticancer activities, further in-depth investigations are required to pinpoint its precise molecular targets and mechanisms of action. ontosight.ai
Future research in this area should focus on:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific proteins or cellular pathways that the compound interacts with.
Enzyme Inhibition Studies: For compounds showing potential as enzyme inhibitors (e.g., against urease or carbonic anhydrase), detailed kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive). mdpi.com
Molecular Docking and Dynamics Simulations: Using computational docking to predict the binding mode of the compound within the active site of a target protein. mdpi.comnih.gov Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time. mdpi.com
Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways. For example, in cancer cells, this could involve studying its impact on apoptosis, cell cycle progression, or angiogenesis. Some hydrazinecarbothioamides have been investigated for their effects on caspases, which are key enzymes in the apoptotic pathway. mdpi.com
Antimicrobial Mechanism: For antimicrobial applications, studies could focus on its effects on microbial cell wall synthesis, protein synthesis, or DNA replication. Investigations into related thiosemicarbazones have shown they can inhibit parasite duplication. nih.gov
By combining experimental and computational approaches, a comprehensive understanding of the molecular mechanisms of this compound can be achieved, paving the way for its rational optimization as a drug candidate.
Q & A
Q. What are the standard synthetic routes for N-(4-chlorophenyl)hydrazinecarbothioamide, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic addition of hydrazine hydrate to 4-chlorophenyl isothiocyanate in absolute ethanol under reflux (60–80°C for 2–4 hours). Key steps include:
- Step 1 : Reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate to form the intermediate thiosemicarbazide .
- Step 2 : Purification by crystallization from ethanol or propan-2-ol, yielding a crystalline product (83–93% purity) .
Optimal conditions involve controlled temperature (reflux prevents side reactions) and stoichiometric ratios (1:1 molar ratio of reactants). Impurities like unreacted isothiocyanate are removed via activated carbon treatment .
Q. Which spectroscopic and analytical methods are used to confirm the structure of this compound?
- FT-IR : Peaks at ~3265 cm⁻¹ (N–H stretch), 1690 cm⁻¹ (C=O in amide), and 1177 cm⁻¹ (C=S) confirm functional groups .
- 1H NMR : Signals at δ 10.85 (s, 1H, NH) and δ 7.66 (d, J = 8.8 Hz, 2H, Ar–Cl) validate aromatic and hydrazinecarbothioamide moieties .
- LC-MS/HRMS : Molecular ion peaks at m/z 331.0419 ([M+H]⁺) match theoretical values (C₁₅H₁₂ClN₄OS) .
Q. How does the solubility of this compound vary in common solvents, and what models predict its solubility?
Experimental solubility (298.15–338.15 K) follows this order:
Advanced Research Questions
Q. How do structural modifications (e.g., substitution at the phenyl ring) influence the biological activity of this compound derivatives?
- Antimicrobial Activity : Substitution with pyridine-4-ylcarbonyl (MIC = 8–32 µg/mL against Candida spp.) enhances activity compared to unmodified analogs (MIC > 64 µg/mL) .
- Anticancer Activity : Acridine derivatives (e.g., compound 3f ) show IC₅₀ = 1.2 µM against breast cancer cells via DNA intercalation and apoptosis induction .
- Isomerism Effects : Axial-equatorial isomer ratios (3:1) in dibenzosuberenone derivatives alter metal-complex stability and bioactivity .
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
- DNA Binding vs. Antiproliferative Activity : While (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide (3f ) binds ctDNA strongly (K = 1.0 × 10⁶ M⁻¹), its antiproliferative activity (IC₅₀ = 3.8 µM) is lower than less DNA-active analogs. This suggests additional mechanisms (e.g., enzyme inhibition) may dominate .
- Solubility-Bioactivity Paradox : High solubility in PEG-400 (108 × 10⁻³) does not correlate with enhanced antimicrobial activity, implying formulation optimization (e.g., nanoencapsulation) is critical .
Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives?
- Docking Studies : Derivatives with pyridin-4-ylcarbonyl groups show strong binding to Mycobacterium tuberculosis enoyl-ACP reductase (ΔG = −9.2 kcal/mol), explaining their antitubercular activity .
- Pharmacophore Modeling : Thiosemicarbazone derivatives require a planar hydrazinecarbothioamide moiety and electron-withdrawing substituents (e.g., Cl, NO₂) for optimal topoisomerase IV inhibition .
Methodological Considerations
Q. What strategies mitigate challenges in characterizing conformational isomers of this compound derivatives?
- Dynamic NMR : Detects axial-equatorial isomer interconversion (ΔG‡ = 45–60 kJ/mol) in dibenzosuberenone derivatives .
- X-ray Crystallography : Resolves spatial arrangements (e.g., dihedral angles = 8.5° between phenyl and thiosemicarbazide planes) .
Q. How are metal complexes of this compound synthesized, and what applications do they have?
- Synthesis : React with Cu(II), Mn(II), or Pd(II) salts in ethanol (1:2 molar ratio) to form octahedral complexes confirmed by UV-Vis (λ = 450–600 nm) and ESR .
- Applications : Cu(II) complexes exhibit enhanced antifungal activity (MIC = 4 µg/mL against Aspergillus niger) compared to free ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
